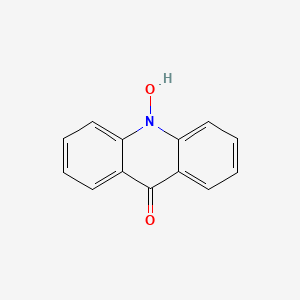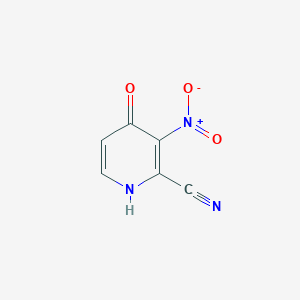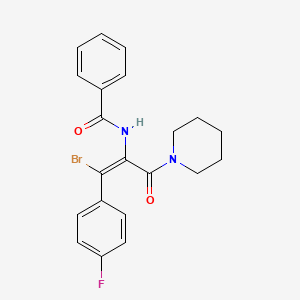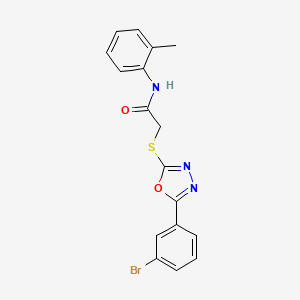
3-(4-Methoxy-3-(piperidin-1-ylsulfonyl)phenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methoxy-3-(piperidin-1-ylsulfonyl)phenyl)propanoic acid is an organic compound that belongs to the class of phenylpropanoic acids. This compound is characterized by the presence of a methoxy group, a piperidinylsulfonyl group, and a propanoic acid moiety attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxy-3-(piperidin-1-ylsulfonyl)phenyl)propanoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Phenyl Ring Substituents: The phenyl ring is first substituted with a methoxy group and a piperidinylsulfonyl group. This can be achieved through electrophilic aromatic substitution reactions.
Attachment of the Propanoic Acid Moiety: The propanoic acid group is then introduced through a Friedel-Crafts acylation reaction, where the phenyl ring reacts with a propanoic acid derivative in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Methoxy-3-(piperidin-1-ylsulfonyl)phenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The piperidinyl group can be substituted with other amines or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 3-(4-Hydroxy-3-(piperidin-1-ylsulfonyl)phenyl)propanoic acid.
Reduction: Formation of 3-(4-Methoxy-3-(piperidin-1-ylthio)phenyl)propanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(4-Methoxy-3-(piperidin-1-ylsulfonyl)phenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-(4-Methoxy-3-(piperidin-1-ylsulfonyl)phenyl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biochemical pathways. The piperidinylsulfonyl group is particularly important for its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-Methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl)propanoic acid
- 3-(4-Methoxy-3-(morpholin-1-ylsulfonyl)phenyl)propanoic acid
- 3-(4-Methoxy-3-(piperazin-1-ylsulfonyl)phenyl)propanoic acid
Uniqueness
3-(4-Methoxy-3-(piperidin-1-ylsulfonyl)phenyl)propanoic acid is unique due to the presence of the piperidinylsulfonyl group, which imparts specific chemical and biological properties. This group enhances the compound’s stability, solubility, and binding affinity, making it a valuable compound in various research applications.
Eigenschaften
Molekularformel |
C15H21NO5S |
|---|---|
Molekulargewicht |
327.4 g/mol |
IUPAC-Name |
3-(4-methoxy-3-piperidin-1-ylsulfonylphenyl)propanoic acid |
InChI |
InChI=1S/C15H21NO5S/c1-21-13-7-5-12(6-8-15(17)18)11-14(13)22(19,20)16-9-3-2-4-10-16/h5,7,11H,2-4,6,8-10H2,1H3,(H,17,18) |
InChI-Schlüssel |
KLENZCXJANPISE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)CCC(=O)O)S(=O)(=O)N2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(S)-2-(Benzo[D][1,3]dioxol-5-YL)-4-(tert-butoxy)-4-oxobutanoic acid](/img/structure/B15054557.png)
![2-Chloro-4-(3-chlorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B15054576.png)
![7-Bromo-2,3-dimethylfuro[3,2-c]pyridin-4(5H)-one](/img/structure/B15054582.png)




![2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B15054609.png)


![5-(3-(5-Chlorobenzo[d]oxazol-2-yl)phenyl)-1,3,4-oxadiazol-2-amine](/img/structure/B15054649.png)


